molecular formula C13H13N5 B2393381 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine CAS No. 1052554-89-8

1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine

Cat. No. B2393381
CAS RN: 1052554-89-8
M. Wt: 239.282
InChI Key: NBYBFRKEXZXWEK-UHFFFAOYSA-N
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Description

“1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine” is a compound that falls under the category of pyrazole compounds . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. Cyclometalated Pt (II) complexes, especially those with bidentate ligands, exhibit efficient organic light-emitting properties. The electronic configuration of these complexes significantly influences their photophysical behavior .

TRPV1 Antagonists

Researchers have discovered that 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine acts as an effective and thermally neutral TRPV1 (transient receptor potential vanilloid 1) antagonist. This finding opens up possibilities for developing novel pain management strategies .

Antimicrobial Agents

The compound’s structure suggests potential antimicrobial activity. Further studies could explore its effectiveness against specific pathogens, making it a promising candidate for drug development .

Cytotoxic Agents

Derivatives of this compound, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione, have been designed and synthesized. These derivatives may exhibit cytotoxic properties, making them relevant for cancer research .

Green Fluorescent Materials

The synthesized complex of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine exhibits green fluorescence with a maximum at 514 nm. This property could find applications in optoelectronic devices and sensors .

Fine-Tuning Electronic Properties

By varying the coordinating ligands, researchers can fine-tune the electronic and photophysical parameters of Pt (II) complexes. Understanding the interplay between different ligands and the Pt (II) core is essential for optimizing their properties .

properties

IUPAC Name

2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-13-6-7-15-18(13)10-11-8-16-17(9-11)12-4-2-1-3-5-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYBFRKEXZXWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CN3C(=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine

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